![molecular formula C18H13N5O3S B2739444 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034262-50-3](/img/structure/B2739444.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H13N5O3S and its molecular weight is 379.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that belongs to a broader class of heterocyclic compounds known for their synthesis and evaluation for various biological activities. These compounds are characterized through techniques such as elemental analysis, NMR, FT-IR, and LC-MS spectral studies. One of the notable areas of application involves their antibacterial and antifungal properties. For instance, derivatives of similar heterocyclic compounds have been studied for their antimicrobial activities against both gram-positive and gram-negative bacteria, as well as against various fungi, showcasing their potential as therapeutic agents in combating infections (Patel & Patel, 2015).
Antiproliferative Activity
Research into these compounds extends into their antiproliferative effects, particularly against endothelial and tumor cells. This involves the modification of these compounds to target specific cellular mechanisms, such as inhibiting thrombin or the fibrinogen receptor, which are lost in derivatives but compensated by their ability to inhibit cell proliferation. This highlights the potential application of these compounds in cancer therapy, where controlling the growth of cancer cells is a primary objective (Ilić et al., 2011).
Molecular Docking and In Vitro Screening
The exploration of these compounds' applications also delves into molecular docking and in vitro screening for their binding affinities towards specific proteins, which could elucidate their mechanism of action in various biological processes. This approach allows for the identification of compounds with promising therapeutic profiles, based on their interaction with proteins that play crucial roles in diseases. For example, some newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to molecular docking screenings, revealing moderate to good binding energies. This suggests their potential utility in drug development, especially as antimicrobial and antioxidant agents (Flefel et al., 2018).
Drug-likeness and Microbial Investigation
The drug-likeness properties of these compounds are another significant area of research, with studies focusing on their in silico ADME prediction properties, antibacterial, antifungal, and antimycobacterial activities. This comprehensive evaluation is crucial in the early stages of drug development, ensuring that compounds with favorable pharmacokinetic profiles and broad-spectrum antimicrobial activities are identified and further optimized (Pandya et al., 2019).
properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c24-18(11-3-5-13-14(8-11)26-10-25-13)19-9-17-21-20-16-6-4-12(22-23(16)17)15-2-1-7-27-15/h1-8H,9-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSVOPGSBJTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
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